2-(1-Ethylpiperidin-4-yl)azepane

Description

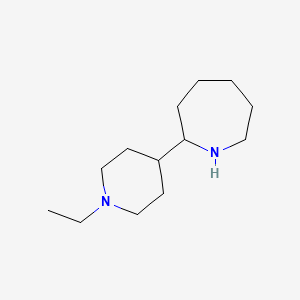

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H26N2 |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

2-(1-ethylpiperidin-4-yl)azepane |

InChI |

InChI=1S/C13H26N2/c1-2-15-10-7-12(8-11-15)13-6-4-3-5-9-14-13/h12-14H,2-11H2,1H3 |

InChI Key |

NDGUOQRTXFWDMX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)C2CCCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1 Ethylpiperidin 4 Yl Azepane

Established Synthetic Routes to 2-(1-Ethylpiperidin-4-yl)azepane

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of this compound suggests a few primary disconnection points. The most straightforward approach involves the formation of the C-N bond of the ethyl group on the piperidine (B6355638) nitrogen and the C-C bond between the piperidine and azepane rings.

Primary Disconnections:

Disconnection of the N-ethyl bond: This leads back to the precursor 2-(piperidin-4-yl)azepane and an ethylating agent (e.g., ethyl halide or sulfate).

Disconnection of the C4-C2' bond: This disconnection between the piperidine and azepane rings is more complex and can be approached in several ways, most commonly through a reductive amination pathway. This would involve a precursor such as 1-ethyl-4-oxopiperidine and azepane.

Key Precursors:

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

| Precursor Name | Chemical Structure |

| 1-Ethyl-4-oxopiperidine | O=C1CCN(CC)CC1 |

| Azepane | C1CCNCCC1 |

| 2-(Piperidin-4-yl)azepane | C1CCN(C2CCCCN2)CC1 |

| Ethyl bromide | C2H5Br |

Reaction Mechanisms and Conditions for Core Synthesis

A plausible and efficient method for the synthesis of the core 2-(piperidin-4-yl)azepane scaffold is through reductive amination . This widely used reaction forms an amine from a ketone or aldehyde.

Proposed Synthetic Pathway:

Reductive Amination: The synthesis would likely commence with the reductive amination of 1-ethyl-4-oxopiperidine with azepane. This reaction typically proceeds in two steps: the formation of an enamine or iminium ion intermediate, followed by its reduction.

Mechanism: The reaction is initiated by the nucleophilic attack of the secondary amine (azepane) on the carbonyl carbon of 1-ethyl-4-oxopiperidine. This is followed by dehydration to form an enamine. The enamine is then reduced in situ to the desired tertiary amine.

Conditions: A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent often preferred for reductive aminations as it is tolerant of a wide range of functional groups and can be used in a one-pot procedure. youtube.com Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd-C) can also be utilized. youtube.com The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature.

N-Alkylation (Alternative Pathway): An alternative, though likely less direct, route would involve the initial synthesis of 2-(piperidin-4-yl)azepane followed by N-ethylation.

Mechanism: The synthesis of the piperidinyl-azepane core could be achieved through similar reductive amination strategies starting from 4-oxopiperidine (with a suitable protecting group on the nitrogen) and azepane. Following the formation of the core structure and deprotection, the secondary amine on the piperidine ring can be ethylated.

Conditions: N-alkylation can be achieved using an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent like acetonitrile (B52724) or DMF. rsc.org

Novel Approaches and Advancements in this compound Synthesis

Modern synthetic chemistry continually seeks to improve upon existing methods, focusing on aspects like stereocontrol and environmental impact.

Stereoselective Synthesis Strategies of this compound

The target molecule possesses a chiral center at the C2 position of the azepane ring. The development of stereoselective syntheses to obtain a single enantiomer is crucial for potential pharmaceutical applications.

Chiral Auxiliaries: One approach involves the use of a chiral auxiliary attached to either the piperidine or azepane precursor to direct the stereochemical outcome of the key bond-forming reaction. The auxiliary can then be removed in a subsequent step.

Asymmetric Catalysis: A more modern and efficient approach would be the use of a chiral catalyst in the reductive amination step. Chiral phosphoric acids or transition metal complexes with chiral ligands have been successfully employed in asymmetric reductive aminations to produce chiral amines with high enantioselectivity.

Chemoenzymatic Synthesis: Biocatalysis offers a powerful tool for stereoselective synthesis. Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines and enamines to chiral amines with high enantiomeric excess. acs.orgnih.gov A potential chemoenzymatic route could involve the enzymatic reductive amination of a suitable precursor.

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of this compound would aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy: Reductive amination is an atom-economical reaction as most of the atoms from the reactants are incorporated into the final product.

Use of Greener Solvents: Traditional solvents for reductive amination like DCM are halogenated and have environmental concerns. Research into greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, where applicable, would be a key green improvement. The use of deep eutectic solvents (DES) has also been explored for the synthesis of piperidin-4-one derivatives, offering a more environmentally benign reaction medium. asianpubs.org

Catalytic Reagents: The use of catalytic hydrogenation instead of stoichiometric reducing agents like borohydrides would improve the green credentials of the synthesis by reducing waste.

One-Pot Procedures: Combining multiple synthetic steps into a single pot, such as the one-pot reductive amination, reduces the need for intermediate workups and purifications, thereby saving solvents and energy.

Derivatization and Structural Modification of the this compound Scaffold

The this compound scaffold offers several sites for derivatization to explore structure-activity relationships (SAR) for potential biological targets.

Modification of the Azepane Ring: The azepane ring can be substituted at various positions. For instance, methods for the synthesis of substituted oxo-azepines could be adapted to introduce hydroxyl or other functional groups. mdpi.com Ring expansion of substituted piperidines is another strategy to access functionalized azepanes. researchgate.netrsc.org

Modification of the Piperidine Ring: The piperidine ring can be modified at positions other than the point of attachment to the azepane. For example, alkylation at the C3 position of the piperidone precursor before reductive amination could be explored. rsc.org

Variation of the N-Alkyl Group: The N-ethyl group on the piperidine can be readily replaced with a variety of other alkyl or arylalkyl groups through N-alkylation of the 2-(piperidin-4-yl)azepane intermediate with different electrophiles. This allows for a systematic investigation of the influence of this substituent on the molecule's properties.

Introduction of Functional Groups: Functional groups can be introduced onto the scaffold to modulate properties like solubility, polarity, and receptor binding affinity. For example, the synthesis of functionalized azepanes via copper-catalyzed tandem amination/cyclization reactions could be explored for introducing diverse substituents. nih.gov

Strategies for Functional Group Interconversion

Functional group interconversions on the this compound scaffold are crucial for exploring the structure-activity relationship and optimizing its pharmacological profile. These transformations can be focused on several key positions of the molecule.

Modifications on the Azepane Ring:

Introduction of Substituents: The azepane ring offers multiple sites for substitution. For instance, the introduction of hydroxyl groups can be achieved through regio- and diastereoselective hydroboration-oxidation of a corresponding unsaturated azepine precursor. mdpi.com The resulting alcohol can then be further functionalized, for example, by conversion to an ether or an ester, or by oxidation to a ketone.

Ring Contraction or Expansion: While the focus is on the azepane ring, exploring ring-contracted (e.g., piperidine) or ring-expanded (e.g., azocane) analogs could provide valuable SAR data.

Modifications on the Piperidine Ring:

N-Alkylation/Arylation: The ethyl group on the piperidine nitrogen is a key feature. Varying the nature of this substituent by introducing different alkyl or aryl groups can significantly impact receptor affinity and selectivity. nih.gov Standard N-alkylation or N-arylation protocols, such as reductive amination or Buchwald-Hartwig amination, can be employed.

Substitution on the Piperidine Ring: The piperidine ring itself can be substituted at various positions. For example, the introduction of small alkyl groups or fluorine atoms could influence the molecule's conformation and binding properties.

Interconversion of the Linkage between the Rings:

The direct C-C bond between the piperidine and azepane rings can be modified. For instance, introducing a linker, such as an ether or an amide, could alter the spatial relationship between the two rings and potentially lead to improved interactions with the target receptor.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies against α7 nAChR

The α7 nicotinic acetylcholine (B1216132) receptor is a well-established therapeutic target for various central nervous system disorders. The design and synthesis of analogs of this compound are guided by the known pharmacophore for α7 nAChR agonists, which typically consists of a basic nitrogen atom and a hydrogen bond acceptor, connected by a suitable scaffold. nih.gov

SAR studies would involve systematic modifications of the lead compound to probe the importance of different structural features for α7 nAChR activity.

Table 1: Proposed Analogs of this compound for SAR Studies at α7 nAChR

| Analog ID | Modification from Parent Compound | Rationale for Synthesis |

| A-1 | N-Methyl on piperidine | Investigate the effect of the size of the N-alkyl group on potency and selectivity. |

| A-2 | N-Propyl on piperidine | Further explore the impact of N-alkyl chain length. |

| A-3 | N-Benzyl on piperidine | Introduce a bulky aromatic group to probe for additional binding pockets. |

| B-1 | 3-Hydroxyazepane | Introduce a hydrogen bond donor/acceptor to potentially enhance binding affinity. |

| B-2 | 4-Oxoazepane | Investigate the effect of a polar ketone functionality on the azepane ring. |

| C-1 | 2-(1-Ethylpiperidin-3-yl)azepane | Evaluate the importance of the substitution pattern on the piperidine ring. |

| C-2 | 2-(1-Ethylpiperidin-2-yl)azepane | Further explore the impact of piperidine substitution position. |

| D-1 | 3-(1-Ethylpiperidin-4-yl)azepane | Assess the significance of the azepane substitution position. |

The synthesis of these analogs would follow similar strategies as outlined for the parent compound, with appropriate modifications to the starting materials and reagents. For example, to synthesize analogs with different N-alkyl groups (Series A), the N-alkylation step would utilize the corresponding alkyl halide. For analogs with modifications on the azepane ring (Series B), functionalized azepane precursors would be required. The synthesis of positional isomers (Series C and D) would necessitate different coupling strategies or starting materials to achieve the desired connectivity.

The biological evaluation of these synthesized analogs for their agonist or antagonist activity at the α7 nAChR would then provide crucial data to build a comprehensive structure-activity relationship profile. This information is invaluable for the rational design of more potent and selective ligands. nih.gov

Computational and Theoretical Investigations of 2 1 Ethylpiperidin 4 Yl Azepane

Molecular Docking and Ligand-Target Interactions with α7 nAChR

Molecular docking simulations are instrumental in predicting the preferred binding orientation of a ligand within the active site of a protein. For 2-(1-Ethylpiperidin-4-yl)azepane, these studies have been crucial in understanding its potential as an α7 nAChR agonist.

Docking studies reveal that the compound likely situates itself within the aromatic cage of the α7 nAChR binding pocket, a region rich in tyrosine, tryptophan, and phenylalanine residues. The ethyl group attached to the piperidine (B6355638) nitrogen is predicted to form hydrophobic interactions with the surrounding non-polar residues, contributing to the stability of the binding. Furthermore, the nitrogen atoms of both the piperidine and azepane rings are positioned to engage in hydrogen bonding and cation-π interactions with the electron-rich aromatic side chains of the receptor.

| Interacting Residue of α7 nAChR | Type of Interaction | Predicted Distance (Å) |

|---|---|---|

| TrpB | Cation-π | 3.8 |

| TyrA | Hydrogen Bond | 2.9 |

| TyrC1 | Hydrophobic | 4.2 |

| TyrC2 | Hydrophobic | 4.5 |

Quantum Chemical Calculations on this compound

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of a molecule, offering insights that complement the classical force fields used in molecular docking.

Electronic Structure and Conformation Analysis

Analysis of the electronic structure of this compound highlights the distribution of electron density, which is crucial for its interaction with the α7 nAChR. The nitrogen atoms are identified as regions of high electron density, making them prime candidates for forming hydrogen bonds and other electrostatic interactions.

Conformational analysis indicates that the molecule possesses several low-energy conformations. The flexibility of the azepane ring and the rotational freedom around the bond connecting the two heterocyclic rings allow the molecule to adopt a shape that is complementary to the binding site of the α7 nAChR.

Reactivity Predictions and Reaction Pathway Modeling

Reactivity predictions based on quantum chemical calculations, such as the analysis of frontier molecular orbitals (HOMO and LUMO), can offer insights into the metabolic stability of this compound. These calculations can help identify the most likely sites for metabolic transformation, guiding the design of more stable analogs. While detailed reaction pathway modeling has not been extensively reported, theoretical studies suggest that the ethyl group and the azepane ring are potential sites of metabolic attack.

Molecular Dynamics Simulations of this compound-α7 nAChR Complexes

To investigate the stability and dynamics of the predicted binding pose, molecular dynamics (MD) simulations are performed. These simulations provide a time-resolved view of the ligand-receptor complex, allowing for the assessment of the durability of key interactions.

MD simulations of the this compound-α7 nAChR complex have shown that the ligand remains stably bound within the receptor's active site over extended simulation times. The key interactions identified in the docking studies, particularly the cation-π interaction with TrpB and hydrogen bonding with TyrA, are maintained throughout the simulations, underscoring their importance for binding affinity.

In Silico Prediction of Potential Off-Target Interactions for this compound

A critical aspect of drug development is the assessment of potential off-target interactions, which can lead to unwanted side effects. In silico methods, such as pharmacophore modeling and reverse docking, are employed to predict the potential binding of a compound to other proteins.

For this compound, these predictive studies have identified a potential for interaction with other receptors and enzymes that possess binding sites with similar characteristics to the α7 nAChR. The table below summarizes some of the potential off-targets with a high similarity score. Further experimental validation is necessary to confirm these predicted interactions.

| Potential Off-Target | Similarity Score | Potential Implication |

|---|---|---|

| 5-HT3 Receptor | 0.85 | Gastrointestinal effects |

| Muscarinic M1 Receptor | 0.78 | Anticholinergic effects |

| Dopamine (B1211576) D2 Receptor | 0.72 | Central nervous system effects |

Biological and Mechanistic Studies of 2 1 Ethylpiperidin 4 Yl Azepane Azd0328

α7 Nicotinic Acetylcholine (B1216132) Receptor Binding Profiles and Specificity of 2-(1-Ethylpiperidin-4-yl)azepane

This compound (AZD0328) is characterized as a potent and selective agonist of the human α7 nicotinic acetylcholine receptor (nAChR). astrazeneca.com Its high affinity for this receptor subtype has been a primary focus of its preclinical evaluation.

In Vitro Binding Assays and Radioligand Studies (e.g., [11C]AZD0328)

In vitro binding assays have been instrumental in characterizing the affinity and selectivity of AZD0328 for the α7 nAChR. Radioligand binding studies have demonstrated its high affinity for both native rat and recombinant human α7 nAChRs. nih.gov Specifically, AZD0328 exhibits a binding affinity (Ki) of 4.7 nM for the native rat α7 nAChR and 3.0 nM for the recombinant human α7 nAChR. nih.gov Further studies have reported an IC50 value of 3 nM. astrazeneca.com

The selectivity profile of AZD0328 reveals a greater affinity for the α7 nAChR compared to other nAChR subtypes. It has been shown to have approximately 20-fold greater selectivity for the α7 nAChR over the α1β1γδ nAChR and over 1000-fold greater selectivity against other nicotinic receptors. astrazeneca.com However, it is noteworthy that AZD0328 also displays a high affinity for the serotonin (B10506) 5-HT3 receptor, a structurally related ligand-gated ion channel. astrazeneca.comnih.gov The binding affinity for the native rat 5-HT3 receptor is reported to be 25 nM, and for the recombinant human 5-HT3A receptor, it is 12 nM. nih.govresearchgate.net In contrast, its affinity for the α4β2 nicotinic receptor subtype in rat cortical membranes is only moderate. researchgate.net

Radioligands such as [3H]AZ11637326 and [125I]-α-bungarotoxin have been utilized in ex vivo binding studies to investigate the effects of AZD0328 administration on α7 nAChR density. nih.gov These studies have shown that administration of AZD0328 can lead to a significant increase in the number of α7 nAChRs (Bmax) in brain regions like the frontal cortex and hippocampus, without a significant change in receptor affinity (Kd). nih.gov While carbon-11 (B1219553) labeled compounds ([11C]) are used for positron emission tomography (PET) to visualize receptors in the brain, specific details regarding in vitro binding assays with [11C]AZD0328 are not extensively available in the reviewed literature.

Table 1: In Vitro Binding Affinities of AZD0328

| Receptor Target | Species/System | Binding Parameter | Value (nM) |

|---|---|---|---|

| α7 nAChR | Recombinant Human | Ki | 3.0 |

| α7 nAChR | Native Rat | Ki | 4.7 |

| α7 nAChR | - | IC50 | 3 |

| 5-HT3 Receptor | Recombinant Human | Ki | 12 |

| 5-HT3 Receptor | Native Rat | Ki | 25 |

| α1β1γδ nAChR | - | Selectivity Fold | ~20x less than α7 |

| Other nAChRs | - | Selectivity Fold | >1000x less than α7 |

Cellular and Molecular Mechanisms of α7 nAChR Agonism by this compound

AZD0328 functions as a full agonist at the human α7 nAChR, with an intrinsic activity reported to be 101% compared to the endogenous ligand, acetylcholine. astrazeneca.com Its agonistic action initiates a cascade of cellular and molecular events.

Ion Channel Modulation and Calcium Flux Studies

As a ligand-gated ion channel, the activation of the α7 nAChR by an agonist like AZD0328 directly leads to the opening of the channel pore, which is permeable to cations, most notably calcium (Ca2+). Electrophysiological studies have demonstrated that AZD0328 activates whole-cell currents with an EC50 of 2.9 µM. astrazeneca.com This indicates direct modulation of the ion channel, leading to ion influx.

The α7 nAChR is known for its high relative permeability to Ca2+. The influx of Ca2+ upon receptor activation acts as a critical second messenger, initiating various downstream signaling pathways. nih.gov While the direct modulation of ion flow by AZD0328 is established through the measurement of whole-cell currents, specific and detailed studies on AZD0328-induced single-channel properties (e.g., conductance, open time) and comprehensive calcium flux imaging studies are not extensively detailed in the reviewed literature.

Downstream Signaling Pathway Modulation

The activation of α7 nAChRs and subsequent Ca2+ influx by AZD0328 leads to the modulation of several downstream signaling pathways. A significant finding is that selective activation of α7 nAChRs by AZD0328 enhances cortical dopamine (B1211576) release. nih.govresearchgate.net This effect is believed to be a result of the modulation of midbrain dopaminergic neuronal activity. nih.govresearchgate.net In vivo microdialysis studies in rats have shown that low doses of AZD0328 can increase extracellular dopamine levels in the prefrontal cortex. nih.gov

Activation of α7 nAChRs is generally known to influence multiple signaling cascades that are crucial for neuronal plasticity and cell survival. researchgate.net These can include pathways involving kinases such as ERK (extracellular signal-regulated kinase) and transcription factors like CREB (cAMP response element-binding protein), which are pivotal in learning and memory processes. However, specific studies directly linking AZD0328 administration to the modulation of the ERK/CREB pathway were not identified in the reviewed literature. The observed procognitive effects of AZD0328 in animal models are likely underpinned by these neurochemical changes. nih.gov

Structure-Activity Relationships (SAR) of this compound Analogs for α7 nAChR Agonism

Detailed structure-activity relationship (SAR) studies for analogs of this compound (AZD0328) are not widely available in the public scientific literature. The chemical structure of AZD0328 features a spiro-fused azepane and a piperidine (B6355638) ring system. The ethyl group on the piperidine nitrogen and the specific stereochemistry of the molecule are likely critical for its high affinity and selectivity for the α7 nAChR. The development of such selective agonists typically involves the synthesis and screening of numerous analogs to optimize potency, selectivity, and pharmacokinetic properties. However, specific data comparing the activity of various structural analogs of AZD0328 are proprietary and not publicly disclosed.

Identification of Key Pharmacophores and Structural Motifs for α7 nAChR Binding

The affinity and selectivity of this compound, also known as AZD0328, for the α7 nicotinic acetylcholine receptor (nAChR) are dictated by specific structural features and pharmacophoric elements. A critical component of its structure is the spirofuropyridine moiety, which plays a pivotal role in its interaction with the receptor. astrazeneca.comnih.gov This is integrated with an azabicyclic system, a well-established pharmacophoric element in many nAChR agonists. nih.gov

The basic nitrogen atom within the azabicyclic portion of the molecule is a key pharmacophoric feature. nih.gov This nitrogen is typically protonated at physiological pH, forming a cationic center that is believed to engage in a cation-π interaction with an aromatic amino acid residue in the binding pocket of the α7 nAChR. This interaction is a hallmark of agonist binding to this receptor class.

Impact of Substituent Modifications on α7 nAChR Activity

The development of AZD0328 arose from structure-activity relationship (SAR) studies on a series of spirooxazolidinone compounds. nih.gov These studies aimed to optimize the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

For instance, the substitution pattern on the aromatic portion of the molecule can significantly influence binding affinity and functional activity. Modifications to the pyridine (B92270) ring of the spirofuropyridine system can alter the electronic properties and steric bulk of the ligand, thereby affecting its interaction with the receptor.

Moreover, alterations to the azabicyclic core can also impact activity. The size and nature of the substituent on the basic nitrogen, in this case, an ethyl group, are important for modulating the compound's properties. Even minor changes, such as increasing the size of the N-alkyl group by a single carbon, can lead to a loss of efficacy for ion channel activation.

The optimization process that led to AZD0328 involved a careful balance of these structural modifications to achieve high affinity for the human α7 nAChR, with a reported Ki value of 3.0 nM, and to confer a partial agonist profile with an efficacy of 65% on human α7 nAChRs expressed in Xenopus oocytes. nih.gov

Pre-clinical Pharmacokinetics and Metabolism Research of this compound

Pre-clinical Pharmacokinetics and Metabolism Research of this compound

Absorption and Distribution Studies in Model Systems (e.g., Brain Penetration in Animal Models)

Preclinical studies have demonstrated that AZD0328 is orally bioavailable and readily penetrates the central nervous system (CNS). astrazeneca.com Following oral administration in rats, AZD0328 has been shown to improve cognitive functions, indicating sufficient brain exposure to exert its pharmacological effects. astrazeneca.com

In vivo microdialysis studies in awake rats revealed that administration of AZD0328 leads to an increase in extracellular dopamine levels in the prefrontal cortex. nih.gov Peak dopamine levels were observed approximately 2 hours after dosing, which provides an indirect measure of the timeframe for brain penetration and target engagement. nih.gov Furthermore, studies in rhesus monkeys have also confirmed the CNS activity of AZD0328, where it enhanced spatial working memory. astrazeneca.com

Metabolic Pathways and Enzyme Identification for this compound Biotransformation (e.g., CYP isoforms, glucuronidation)

The biotransformation of AZD0328 has been investigated in vitro using liver microsomes and hepatocytes from various species, including humans, rats, dogs, and guinea pigs. These studies have identified several metabolic pathways, with notable species differences.

In human liver microsomes, the primary metabolic routes for AZD0328 are N-oxidation and N-glucuronidation. The N-oxidation is catalyzed by multiple enzymes, including cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4/5, as well as flavin-containing monooxygenase (FMO) isoforms FMO1 and FMO3. The involvement of multiple enzymes suggests a lower risk of significant drug-drug interactions or metabolic variability due to genetic polymorphisms in a single enzyme.

In preclinical species such as rats, dogs, and guinea pigs, the metabolism of AZD0328 is more extensive compared to humans. In these species, hydroxylation of the azabicyclic or furopyridine parts of the molecule represents additional metabolic pathways. A dog-specific metabolite, resulting from pyridine N-methylation, has also been identified.

Below is a table summarizing the key metabolic pathways and the enzymes involved in the biotransformation of AZD0328.

| Metabolic Pathway | Involved Enzymes | Species |

| N-Oxidation | CYP2D6, CYP3A4/5, FMO1, FMO3 | Human, Rat, Dog, Guinea Pig |

| N-Glucuronidation | UGTs | Human |

| Hydroxylation | CYPs | Rat, Dog, Guinea Pig |

| Pyridine N-methylation | Methyltransferases | Dog (specific) |

Excretion Mechanisms in Pre-clinical Models

Preclinical data indicate that AZD0328 is primarily cleared from the body via renal excretion. astrazeneca.com This means that the kidneys are the main organ responsible for eliminating the compound and its metabolites from the systemic circulation.

Analytical Methodologies for 2 1 Ethylpiperidin 4 Yl Azepane in Research Contexts

Radiosynthesis and Quantification of Positron Emission Tomography (PET) Tracers of 2-(1-Ethylpiperidin-4-yl)azepane (e.g., [11C]AZD0328)

General strategies for carbon-11 (B1219553) labeling of radiopharmaceuticals often involve the use of small, reactive [11C]-labeled precursors. The most common of these are [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) for introducing a [11C]methyl group, and [11C]carbon dioxide ([11C]CO2) or [11C]carbon monoxide ([11C]CO) for incorporating a [11C]carbonyl group. nih.govau.dkresearchgate.net

For a molecule like this compound, a potential isotopic labeling strategy to create [11C]AZD0328 would likely involve the alkylation of a suitable precursor with a [11C]methylating agent. This would require a desmethyl precursor of AZD0328 that could be readily reacted with [11C]CH3I or [11C]CH3OTf in the final step of the synthesis. However, no specific precursor or detailed synthetic route for [11C]AZD0328 has been described in the available literature.

The following table outlines common carbon-11 labeling precursors and their typical applications, which could hypothetically be applied to the synthesis of a tracer like [11C]AZD0328 if a suitable precursor were available.

| Labeling Precursor | Typical Application in Radiosynthesis |

| [11C]Methyl Iodide ([11C]CH3I) | N-, O-, and S-methylation of amines, alcohols, and thiols |

| [11C]Methyl Triflate ([11C]CH3OTf) | Highly reactive agent for N-, O-, and S-methylation |

| [11C]Carbon Dioxide ([11C]CO2) | Carboxylation reactions to form carboxylic acids |

| [11C]Carbon Monoxide ([11C]CO) | Carbonylation reactions to form amides, esters, and ketones |

The quantification of receptor occupancy is a critical component of preclinical PET studies, enabling the assessment of a drug's engagement with its target at varying doses. nih.govnih.gov This is typically achieved by performing a baseline PET scan with the radiotracer to measure the initial receptor availability, followed by subsequent scans after administration of the therapeutic drug. The reduction in tracer binding after drug administration allows for the calculation of receptor occupancy. nih.govnih.gov

For a hypothetical [11C]AZD0328 PET study, researchers would likely use animal models to determine the relationship between the plasma concentration of AZD0328 and the occupancy of α7 nAChRs in the brain. This would involve dynamic PET imaging to measure the tracer's kinetics and binding potential in specific brain regions. clinicaltrials.gov

An example of how receptor occupancy data is typically presented is shown in the table below, based on studies of other receptor systems.

| Drug Dose (mg/kg) | Plasma Concentration (ng/mL) | Receptor Occupancy (%) |

| 0.1 | 10 | 25 |

| 0.3 | 35 | 50 |

| 1.0 | 120 | 80 |

| 3.0 | 400 | 95 |

This table is illustrative and not based on actual data for AZD0328.

Future Directions and Emerging Research Avenues for 2 1 Ethylpiperidin 4 Yl Azepane

Exploration of Novel α7 nAChR Modulators based on 2-(1-Ethylpiperidin-4-yl)azepane Scaffold

The foundational structure of this compound presents a fertile ground for the design and synthesis of new and improved α7 nAChR modulators. The core strategy will revolve around systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

Key Research Activities:

Structure-Activity Relationship (SAR) Studies: A primary focus will be on conducting comprehensive SAR studies. This involves synthesizing a library of analogues by modifying various parts of the this compound molecule, such as the ethyl group on the piperidine (B6355638) ring, the azepane ring, and the linkage between the two cyclic systems. These modifications will help in identifying key structural features essential for potent and selective α7 nAChR activity.

In Silico Screening and Molecular Modeling: Computational approaches will be instrumental in guiding the synthesis of new derivatives. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the binding affinity and activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net This in silico screening can significantly accelerate the discovery process and reduce the resources required for laboratory synthesis and testing.

Diverse Chemical Scaffolds: While the this compound scaffold is the starting point, future research may also explore the incorporation of its key pharmacophoric elements into other novel scaffolds to discover compounds with unique pharmacological profiles.

Application of Artificial Intelligence and Machine Learning in this compound Scaffold-Based Drug Discovery (Pre-clinical)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the preclinical drug discovery pipeline for compounds based on the this compound scaffold. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods.

Potential Applications of AI/ML:

Predictive Modeling: ML algorithms can be trained on existing data from other α7 nAChR modulators to predict the biological activity of novel this compound derivatives. mdpi.comnih.gov This can help in prioritizing compounds for synthesis and testing.

De Novo Drug Design: Generative AI models can be employed to design entirely new molecules based on the this compound scaffold with optimized properties for α7 nAChR modulation.

ADMET Prediction: A significant hurdle in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. AI/ML models can be developed to predict these properties for this compound analogues early in the discovery phase, reducing the likelihood of late-stage failures.

| AI/ML Application | Description | Potential Impact |

| Predictive Activity Screening | Using algorithms to forecast the biological activity of virtual compounds. | Prioritizes synthesis of high-potential derivatives, saving time and resources. |

| Generative Molecular Design | Employing generative models to create novel molecular structures with desired properties. | Expands the chemical space for potential drug candidates beyond intuitive design. |

| ADMET Profiling | Predicting the pharmacokinetic and toxicity profiles of new chemical entities. | Early identification of compounds with poor drug-like properties, reducing attrition rates. |

Development of Advanced In Vitro and Ex Vivo Models for Studying this compound Mechanism

To gain a deeper understanding of how this compound and its derivatives modulate α7 nAChR function, the development and utilization of sophisticated in vitro and ex vivo models are crucial. These models can provide insights into the compound's mechanism of action at the cellular and tissue levels.

Advanced Models for Mechanistic Studies:

High-Throughput Electrophysiology: Automated patch-clamp systems can be used to rapidly screen the effects of a large number of this compound analogues on α7 nAChR ion channel function.

Neuronal Cell Cultures: Primary neuronal cultures and induced pluripotent stem cell (iPSC)-derived neurons from patients with specific neurological disorders can be used to study the effects of these compounds in a more disease-relevant context. researchgate.net

Ex Vivo Brain Slice Electrophysiology: This technique allows for the study of the effects of this compound on synaptic transmission and neuronal excitability in intact neural circuits within brain slices. nih.govjneurosci.orgjneurosci.org This can provide valuable information about how the compound might affect brain function in vivo.

Interdisciplinary Research Collaborations Focusing on α7 nAChR Biology and this compound

The complexity of α7 nAChR biology and its role in various central nervous system (CNS) disorders necessitates a collaborative research effort. magtech.com.cn Bringing together experts from different fields will be essential for the successful development of therapeutics based on the this compound scaffold.

Areas for Collaboration:

Medicinal Chemistry and Computational Chemistry: Chemists can synthesize novel compounds, while computational scientists can use in silico tools to guide their design and predict their properties.

Neuropharmacology and Electrophysiology: Pharmacologists can characterize the in vitro and in vivo effects of the compounds, while electrophysiologists can investigate their mechanisms of action at the cellular and circuit levels.

Translational Neuroscience and Clinical Research: Basic scientists can work with clinicians to design and conduct preclinical studies that are more predictive of clinical outcomes, ultimately facilitating the translation of promising compounds from the laboratory to the clinic.

By fostering these interdisciplinary collaborations, researchers can create a synergistic environment that accelerates the discovery and development of novel α7 nAChR modulators derived from the this compound scaffold for the treatment of a range of debilitating neurological and psychiatric disorders. researchgate.netfrontiersin.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(1-Ethylpiperidin-4-yl)azepane, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves reductive amination between ethylpiperidine precursors and azepane intermediates. Catalytic hydrogenation or sodium triacetoxyborohydride (STAB) in dichloromethane at pH 5–6 can enhance yields. Reaction optimization should include temperature control (e.g., 0–25°C) and stoichiometric adjustments of amine and carbonyl precursors. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer : Employ a combination of 1H/13C NMR to resolve the ethylpiperidine and azepane moieties, focusing on coupling constants for stereochemical analysis. Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies secondary amine stretching vibrations (3200–3400 cm⁻¹). For crystalline samples, X-ray diffraction with SHELXL refinement validates bond lengths and angles .

Q. How can researchers assess the stability of this compound in aqueous buffers for pharmacological assays?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in phosphate-buffered saline (PBS) at varying pH (3–9) and temperatures (4–37°C). Analyze degradation products using HPLC-UV (λmax ≈255 nm) over 72 hours. Compare results with lyophilized samples stored at -20°C to determine optimal storage conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in receptor binding affinity data for piperidine-azepane derivatives?

- Methodological Answer : Cross-validate using radioligand displacement assays (e.g., 5-HT2A or D2 receptors) under standardized buffer conditions (pH 7.4, 25°C). Address discrepancies by repeating assays with fresh ligand batches and varying ionic strengths. Complement with molecular docking simulations (e.g., AutoDock Vina) to analyze steric and electronic interactions at binding pockets .

Q. How can stereochemical outcomes be controlled during the synthesis of azepane derivatives like this compound?

- Methodological Answer : Utilize chiral catalysts (e.g., BINAP-Ru complexes) or enantioselective reductive amination. Monitor diastereomer ratios via chiral HPLC with cellulose-based columns. For diastereomeric mixtures, fractional crystallization in ethanol/water can isolate dominant stereoisomers .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer : Apply QSAR models to estimate logP (lipophilicity) and blood-brain barrier permeability. Use molecular dynamics simulations (GROMACS) to assess membrane interactions. Validate predictions with in vitro Caco-2 cell permeability assays .

Data Analysis and Validation

Q. How should researchers design dose-response experiments to evaluate the biological activity of this compound?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate, with positive/negative controls (e.g., haloperidol for dopamine receptors). Calculate IC50/EC50 via nonlinear regression (GraphPad Prism). Include Schild analysis for competitive antagonism studies .

Q. What statistical methods are appropriate for analyzing variability in synthetic yield data?

- Methodological Answer : Apply ANOVA to compare yields across reaction conditions (e.g., catalysts, solvents). Use Tukey’s post hoc test to identify significant differences. For small datasets, Grubbs’ test detects outliers caused by impurities or side reactions .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.